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2-Propionyl-3,4,5,6-tetrahydropyridine - 80933-75-1

2-Propionyl-3,4,5,6-tetrahydropyridine

Catalog Number: EVT-372243
CAS Number: 80933-75-1
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-Propionyl-3,4,5,6-tetrahydropyridine belongs to a class of chemicals known as tetrahydropyridines, which have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications. Tetrahydropyridines have been explored for their utility in treating various diseases, including neurological disorders and cancer, by acting on different biological targets such as muscarinic receptors and dopamine receptors, and by influencing cellular mechanisms like cell cycle arrest and apoptosis.

2-Acetyl-1-pyrroline

Compound Description: 2-Acetyl-1-pyrroline (ACPY) is a potent odorant with a characteristic roasty, popcorn-like aroma. It's found in various foods, including cooked rice, bread crust, and popcorn. [, , ] Studies indicate that ACPY forms through a pathway involving the acylation of 1-pyrroline by 2-oxopropanal. [] Notably, ACPY has a significantly lower odor threshold than 2-propionyl-1-pyrroline (PPY), implying that it contributes more strongly to the overall aroma profile at lower concentrations. []

2-Acetyl-3,4,5,6-tetrahydropyridine

Compound Description: 2-Acetyl-3,4,5,6-tetrahydropyridine is a significant aroma compound with a roasted, caramel-like odor. [, ] It often occurs alongside its tautomer, 2-acetyl-1,4,5,6-tetrahydropyridine, contributing to the overall roast aroma in foods. [, ] Similar to 2-acetyl-1-pyrroline, it is found in popcorn, contributing to its characteristic aroma profile. []

2-Acetyl-1,4,5,6-tetrahydropyridine

Compound Description: This compound is a tautomer of 2-acetyl-3,4,5,6-tetrahydropyridine, also contributing to the roasted, caramel-like aroma profile in foods. [, ] Like its tautomer, it is also found in popcorn. [] Its presence alongside other roast-smelling compounds emphasizes the complex interplay of aroma molecules in creating a specific sensory profile.

2-Propionyl-1(or 3),4,5,6-tetrahydropyridine

Compound Description: This compound, along with its possible tautomer, exhibits a roast-smelling profile. [, ] Isotopic labeling studies suggest that it incorporates C4 sugar fragments during its formation, differentiating its formation pathway from 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline. [] This finding highlights the complex and diverse array of Maillard reaction products formed from relatively simple precursors.

2-Acetyl-2-thiazoline

Compound Description: 2-Acetyl-2-thiazoline contributes to the roasty, popcorn-like aroma profile, particularly in foods like popcorn and pastry. [, ] Its presence alongside 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline in these foods highlights the diverse range of aroma compounds contributing to the desirable roasty notes.

Hexanoic acid

Relevance: While not structurally similar to 2-Propionyl-3,4,5,6-tetrahydropyridine, hexanoic acid was identified alongside it as a primary volatile compound in Niamhom leaves. [] This co-occurrence suggests they might share common biosynthetic pathways within the plant or contribute to the overall aroma profile of Niamhom.

Applications in Various Fields

Neurological Disorders

Tetrahydropyridines have shown promise in the treatment of neurological conditions such as Alzheimer's disease by acting as M1 muscarinic receptor agonists, which could potentially improve cognitive deficits associated with the disease1.

Psychiatry

The dopaminergic activity of certain tetrahydropyridines positions them as potential antipsychotic agents, with the ability to modulate dopamine receptor activity and influence behaviors associated with psychiatric disorders2.

Oncology

The antitumor activity of tetrahydropyridines, as evidenced by their ability to induce cell cycle arrest and apoptosis in cancer cells, suggests their application in cancer therapy. These compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable attribute for anticancer drugs3.

Drug Development

The structural motif of 4-phenyl-1,2,3,6-tetrahydropyridine has been identified as a key fragment in enhancing the potency of PARP-1 inhibitors, which are important in the treatment of cancers with defective DNA repair mechanisms4.

Antiproliferative Agents

Novel imidazo[1,2-a]pyridine analogues containing the tetrahydropyridine moiety have been synthesized and found to exhibit potent antiproliferative activity against various cancer cell lines, further underscoring the potential of tetrahydropyridines in the development of new anticancer agents5.

Overview

2-Propionyl-3,4,5,6-tetrahydropyridine is an organic compound with the chemical formula C8H13NOC_8H_{13}NO and a molecular weight of approximately 139.1949 g/mol. It is classified as a tetrahydropyridine derivative, which is a cyclic amine that plays significant roles in various chemical reactions and applications, particularly in flavor chemistry. This compound is recognized for its contribution to the aroma profile in food products, especially in roasted flavors.

Source and Classification

2-Propionyl-3,4,5,6-tetrahydropyridine can be sourced from natural processes such as the Maillard reaction, which occurs during the cooking of foods. This reaction involves the interaction between amino acids and reducing sugars, leading to the formation of various flavor compounds. The compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure.

Synthesis Analysis

Methods

The synthesis of 2-propionyl-3,4,5,6-tetrahydropyridine can be achieved through several methods:

  1. Maillard Reaction: This method involves heating carbohydrates and amino acids, resulting in complex flavor compounds including 2-propionyl-3,4,5,6-tetrahydropyridine.
  2. Chemical Synthesis: Various synthetic routes have been developed:
    • A notable method involves the cyclization of appropriate precursors such as 2-acetyl-1-pyrroline and other related compounds under controlled conditions to yield 2-propionyl-3,4,5,6-tetrahydropyridine .
    • Other synthetic approaches utilize Grignard reagents and specific protective groups to facilitate the formation of the desired tetrahydropyridine structure .

Technical Details

The synthesis typically requires careful control of temperature and reaction conditions to optimize yield and purity. For instance, reactions may be performed under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

Data

  • IUPAC Name: 2-Propionyl-3,4,5,6-tetrahydropyridine
  • CAS Registry Number: 80933-75-1
  • InChIKey: GGYSXLMPBBMRHY-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

2-Propionyl-3,4,5,6-tetrahydropyridine participates in various chemical reactions typical for tetrahydropyridines:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions.
  2. Oxidation: The compound can be oxidized to form various derivatives that may exhibit different flavor profiles.

Technical Details

Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The stability of the compound under different conditions is also a crucial consideration during synthesis and application.

Mechanism of Action

The mechanism by which 2-propionyl-3,4,5,6-tetrahydropyridine contributes to flavor profiles involves its formation during thermal processing. During the Maillard reaction:

  1. Amino acids react with reducing sugars.
  2. Intermediate products undergo further transformations leading to the generation of flavor compounds like 2-propionyl-3,4,5,6-tetrahydropyridine.
  3. The final product imparts a characteristic aroma associated with roasted foods.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Odor: Characterized by a strong roasted or nutty aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but has limited solubility in water.
  • Stability: Generally stable under normal conditions but may decompose if exposed to strong oxidizing agents.

Relevant data regarding boiling point and melting point are often derived from experimental measurements or literature values specific to this compound .

Applications

2-Propionyl-3,4,5,6-tetrahydropyridine finds applications primarily in:

  1. Flavoring Agents: Utilized extensively in the food industry for enhancing flavors in baked goods and roasted products due to its distinctive aroma.
  2. Research: Studied for its potential effects in various biochemical pathways and its role as a flavor precursor in food chemistry.

Properties

CAS Number

80933-75-1

Product Name

2-Propionyl-3,4,5,6-tetrahydropyridine

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3

InChI Key

GGYSXLMPBBMRHY-UHFFFAOYSA-N

SMILES

CCC(=O)C1=NCCCC1

Synonyms

1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone; 1’-Oxo-γ-coniceine;

Canonical SMILES

CCC(=O)C1=NCCCC1

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